REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([O:8]C(OC(C)(C)C)=O)=O)([CH3:4])[CH3:3].[CH3:16][NH2:17]>C(Cl)Cl>[CH3:16][NH:17][C:6](=[O:8])[O:5][C:2]([CH3:4])([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent and excess methylamine were removed in vacuo
|
Type
|
ADDITION
|
Details
|
dilute 2M HCl (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (×2)
|
Type
|
CUSTOM
|
Details
|
the combined organics were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.791 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |